Methyl 3-(difluoromethoxy)-2-formylbenzoate
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Overview
Description
Methyl 3-(difluoromethoxy)-2-formylbenzoate is an organic compound that features a difluoromethoxy group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as a benzoic acid derivative, using difluoromethylating agents like ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aromatic ring .
Industrial Production Methods
Industrial production of Methyl 3-(difluoromethoxy)-2-formylbenzoate may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(difluoromethoxy)-2-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Methyl 3-(difluoromethoxy)-2-carboxybenzoate.
Reduction: Methyl 3-(difluoromethoxy)-2-hydroxymethylbenzoate.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(difluoromethoxy)-2-formylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(difluoromethoxy)-2-formylbenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The formyl group can also participate in covalent bonding with target proteins, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethoxy)-2-formylbenzoate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Methyl 3-(methoxy)-2-formylbenzoate: Contains a methoxy group instead of a difluoromethoxy group.
Methyl 3-(chloromethoxy)-2-formylbenzoate: Features a chloromethoxy group in place of the difluoromethoxy group.
Uniqueness
Methyl 3-(difluoromethoxy)-2-formylbenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable molecule in research and industry .
Properties
IUPAC Name |
methyl 3-(difluoromethoxy)-2-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(14)6-3-2-4-8(7(6)5-13)16-10(11)12/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZYDKOUKDHDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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